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Cat. No.: B15557274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MitoPerOx is a ratiometric, fluorescent probe designed for the specific detection of

mitochondrial lipid peroxidation within living cells.[1][2] Structurally, it is derived from C11-

BODIPY(581/591) and features a triphenylphosphonium (TPP+) cation that facilitates its

accumulation within the mitochondria, driven by the mitochondrial membrane potential.[1][2]

This targeted localization allows for the specific assessment of lipid peroxidation at the inner

mitochondrial membrane, a key event in cellular oxidative stress and associated pathologies

like ferroptosis.[3][4][5]

The probe's mechanism of action relies on a spectral shift upon oxidation. In its reduced state,

MitoPerOx exhibits a fluorescence emission maximum at approximately 590 nm.[1] Upon

reaction with lipid peroxides, the BODIPY581/591 fluorophore is oxidized, causing the emission

maximum to shift to around 520 nm.[1] This ratiometric readout, typically excited at 488 nm or

495 nm, allows for a quantitative and dynamic measurement of mitochondrial lipid peroxidation,

minimizing artifacts from variations in probe concentration or mitochondrial mass.[1][2][6]
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Property Value Reference

Excitation Maximum ~495 nm [6]

Recommended Excitation

Laser
488 nm [1][3]

Emission Maximum (Reduced) ~590 nm [1][6]

Emission Maximum (Oxidized) ~520 nm [1][6]

Molecular Weight 760.46 g/mol [1]

Solvent for Stock Solution Dimethyl sulfoxide (DMSO) [1]

Recommended Stock

Concentration
1 mM [1][3]

Recommended Working

Concentration
100 nM - 1 µM [1][3]

Experimental Protocols
Reagent Preparation
a. MitoPerOx Stock Solution (1 mM):

Allow the vial of solid MitoPerOx to equilibrate to room temperature before opening.

Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 1 mM

stock solution. For example, to a vial containing 1 mg of MitoPerOx (MW: 760.46), add

1.315 mL of DMSO.

Vortex briefly to ensure the probe is fully dissolved.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C or -80°C, protected from light.[1][3]

b. MitoPerOx Working Solution:
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On the day of the experiment, thaw an aliquot of the 1 mM MitoPerOx stock solution.

Dilute the stock solution to the desired final working concentration (typically 100 nM - 1 µM)

in a phenol red-free cell culture medium or an appropriate buffer like Phosphate-Buffered

Saline (PBS).[1][3] The optimal concentration should be determined empirically for each cell

type and experimental condition.

The working solution should be prepared fresh and used immediately, keeping it protected

from light.[1][3]

Cell Staining and Imaging
a. Cell Preparation:

Plate cells on a suitable imaging vessel with a glass bottom (e.g., coverslips, 35 mm dishes,

or multi-well plates) compatible with confocal microscopy.[3]

Allow the cells to adhere and reach the desired confluency.

b. Probe Loading:

Aspirate the cell culture medium from the imaging vessel.

Add the freshly prepared MitoPerOx working solution to the cells.

Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2, protected

from light.[1][3]

c. Washing:

Following incubation, remove the loading solution.

Wash the cells three times with pre-warmed PBS or phenol red-free medium to remove any

excess, non-internalized probe.[1][3]

d. Induction of Oxidative Stress (Optional - for Positive Control):
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To induce mitochondrial lipid peroxidation as a positive control, treat the cells with an

inducing agent. A common method is to incubate the cells with 500 µM hydrogen peroxide

(H₂O₂) in a suitable buffer (e.g., Hepes-Tris buffer) for 15-30 minutes.[1][3]

e. Confocal Microscopy Imaging:

Mount the imaging vessel onto the stage of the confocal microscope.

Excite the MitoPerOx probe using a 488 nm laser line.[1][3]

Simultaneously collect the fluorescence emission in two separate channels:

Channel 1 (Oxidized): 500 - 540 nm (centered around 520 nm).[1]

Channel 2 (Reduced): 570 - 610 nm (centered around 590 nm).[1]

Adjust laser power and detector gain to obtain a good signal-to-noise ratio while avoiding

saturation in both channels.[7] It is crucial to keep imaging parameters consistent across all

experimental conditions for accurate comparison.

Data Analysis
For each field of view, acquire images from both the "oxidized" (520 nm) and "reduced" (590

nm) channels.

The extent of mitochondrial lipid peroxidation is quantified by calculating the ratio of the

fluorescence intensity from the oxidized channel to the reduced channel (520 nm / 590 nm).

[1][3]

Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to define regions of

interest (ROIs) corresponding to mitochondria or whole cells to calculate the mean

fluorescence intensity ratio.[7]

An increase in the 520/590 nm ratio indicates an increase in mitochondrial lipid peroxidation.
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Caption: Experimental workflow for using MitoPerOx with a confocal microscope.
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Caption: Ratiometric detection mechanism of MitoPerOx.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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